molecular formula C13H9BrF3NO3 B1448957 Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1065102-42-2

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1448957
CAS No.: 1065102-42-2
M. Wt: 364.11 g/mol
InChI Key: KTDFIBMJPMCMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Identity

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate possesses the molecular formula C₁₃H₉BrF₃NO₃ and exhibits a molecular weight of 364.11 grams per mole. The compound is identified by its Chemical Abstracts Service registry number 1065102-42-2, which serves as its unique chemical identifier in scientific databases and commercial applications. The structural framework consists of a quinoline core system with specific substitutions that define its chemical behavior and potential applications.

The quinoline ring system forms the central scaffold, comprising a fused benzene and pyridine ring structure that provides the foundational aromatic character of the molecule. The substitution pattern includes a bromine atom at the 6-position, contributing significant electronegativity and steric bulk to the molecular structure. The hydroxyl group positioned at the 4-carbon creates opportunities for hydrogen bonding interactions and influences the compound's solubility characteristics. The trifluoromethyl group at position 7 represents one of the most significant structural features, as trifluoromethyl substitution often enhances biological activity by improving lipophilicity and metabolic stability.

The ethyl ester functionality at the 3-position carboxylate group provides a balance between hydrophobic character and potential hydrolysis sites. This ester group can undergo various chemical transformations, making it a versatile handle for further synthetic modifications. The International Union of Pure and Applied Chemistry name for this compound is ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylate, reflecting the systematic nomenclature that describes each substituent position and functional group.

Physicochemical Properties and Stability Profile

The physicochemical properties of this compound are significantly influenced by its substitution pattern and molecular architecture. Commercial specifications indicate that the compound is typically available with a purity of not less than 98%, demonstrating the high standards maintained in its synthesis and purification. The molecular weight of 364.11 grams per mole places this compound in a range that is generally favorable for pharmaceutical applications, as it falls within typical ranges for drug-like molecules.

Storage recommendations specify maintenance at temperatures between 0-8 degrees Celsius, indicating moderate thermal stability requirements. This temperature range suggests that the compound maintains its integrity under refrigerated conditions but may be susceptible to degradation at elevated temperatures. The solid physical form of the compound at room temperature is consistent with its molecular structure and intermolecular interactions facilitated by the hydroxyl group and aromatic system.

The presence of multiple electronegative substituents, including bromine, trifluoromethyl, and carboxylate ester functionalities, creates a complex electronic distribution throughout the molecule. These substituents contribute to the compound's overall polarity while the quinoline core and ethyl ester provide hydrophobic character. This balanced combination of polar and nonpolar regions influences solubility characteristics, with expected moderate solubility in organic solvents and limited aqueous solubility.

Property Value Source
Molecular Formula C₁₃H₉BrF₃NO₃
Molecular Weight 364.11 g/mol
Chemical Abstracts Service Number 1065102-42-2
Purity Specification ≥98%
Storage Temperature 0-8°C
Physical State Solid

Historical Context in Quinoline Chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which has evolved significantly since the initial discovery of quinoline itself. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who originally called the compound leukol, meaning white oil in Greek. This foundational discovery established quinoline as a central scaffold in organic chemistry and medicinal chemistry applications.

The historical development of quinoline derivatives has been driven by their remarkable biological activities, particularly in antimalarial applications. Compounds containing quinoline core structures have shown wide ranges of therapeutic properties including antimalarial, antitumor, and antimicrobial activities. Since the 1980s, fluoroquinolones have been employed extensively in pharmaceutical processes for treating diverse bacterial infections, demonstrating the continued relevance of quinoline-based therapeutics.

The introduction of halogen substituents, particularly bromine, into quinoline structures represents a significant advancement in quinoline chemistry. Brominated quinoline derivatives have been specifically studied for their enhanced biological activities, with research demonstrating that strategic bromination can improve anticancer potential and other therapeutic effects. The incorporation of trifluoromethyl groups represents an even more recent development in quinoline chemistry, reflecting modern medicinal chemistry approaches that utilize fluorine-containing substituents to enhance drug-like properties.

The systematic study of 4-hydroxyquinoline derivatives has revealed their particular importance in biological systems. Research has demonstrated that 4-hydroxyquinoline-3-carboxamides possess broad-spectrum antiviral activities, particularly against herpesvirus families. This historical precedent provides context for understanding why compounds like this compound are of significant scientific interest.

Structure-Activity Relationship Principles in Substituted Quinolines

The structure-activity relationships governing substituted quinolines provide crucial insights into the potential biological and chemical behaviors of this compound. Research has established that the quinoline core containing a hydroxyl group at the carbon-8 position leads to enhanced anticancer potential, suggesting that hydroxyl substitution at specific positions can significantly influence biological activity. While this compound features hydroxyl substitution at the 4-position rather than the 8-position, similar principles of electronic and steric effects likely apply.

The presence of bromine substitution at the 6-position introduces significant electronegativity and atomic size considerations that influence molecular interactions. Studies of brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines, with inhibitory concentration values ranging from 6.7 to 25.6 micrograms per milliliter. These findings suggest that bromine substitution can enhance biological potency through mechanisms that may include topoisomerase inhibition and cellular uptake modulation.

The trifluoromethyl group at position 7 represents a particularly significant structural feature from a structure-activity relationship perspective. Trifluoromethyl substitution is well-documented for enhancing biological activity by improving lipophilicity and metabolic stability. Research on trifluoromethylated quinoline derivatives has shown that these compounds can exhibit enhanced antiviral activities, with some derivatives demonstrating potency several times higher than reference compounds in antiviral assays.

The carboxylate ester functionality at position 3 provides additional considerations for structure-activity relationships. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, potentially altering biological activity and pharmacokinetic properties. Related compounds such as 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, with molecular formula C₁₁H₅BrF₃NO₃ and molecular weight 336.06 grams per mole, represent the hydrolyzed form of the ester.

The combination of multiple electron-withdrawing substituents in this compound creates a unique electronic environment that influences both chemical reactivity and potential biological interactions. The strategic positioning of these substituents around the quinoline core creates opportunities for specific molecular recognition events and targeted biological activities. Understanding these structure-activity principles provides the foundation for predicting the behavior of this compound in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDFIBMJPMCMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a range of biochemical properties that make it a valuable compound in biochemical research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription. By binding to the active site of topoisomerase, this compound prevents the enzyme from performing its function, leading to the disruption of DNA processes. Additionally, this compound has been found to interact with protein kinases, modulating their activity and affecting cell signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including MCF-7 mammary gland cancer cells, HePG2 hepatocellular carcinoma cells, and HCT-116 human colorectal carcinoma cells. The cytotoxic effects are primarily attributed to the compound’s ability to induce apoptosis, a programmed cell death mechanism. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerase activity by binding to its active site. This binding prevents the enzyme from unwinding DNA, thereby halting DNA replication and transcription. Additionally, the compound interacts with protein kinases, leading to the modulation of their activity and subsequent changes in cell signaling pathways. These interactions result in alterations in gene expression, ultimately affecting cellular functions and processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, the compound is also found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes. The subcellular localization of this compound is essential for its role in modulating cellular processes and functions.

Biological Activity

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C12H10BrF3NO3
  • Molecular Weight : 336.06 g/mol
  • CAS Number : 1065102-42-2
  • Structure : The compound features a quinoline core with a bromine atom, a hydroxy group, and a trifluoromethyl group, which are critical for its biological properties.

1. Antimicrobial Properties

Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. The presence of halogens, such as bromine in this compound, has been shown to influence the efficacy against various pathogens. For instance, research has demonstrated that derivatives of quinoline with halogen substitutions can effectively inhibit bacterial growth, particularly against resistant strains .

2. Anticancer Activity

This compound has shown promise in anticancer research. The trifluoromethyl group is known to enhance metabolic stability and bioactivity. In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
HeLa9.8Cell cycle arrest
A54915.3Inhibition of proliferation

3. Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. SAR studies have indicated that modifications in the quinoline structure can significantly enhance enzyme inhibitory activity, particularly against enzymes like topoisomerases and kinases .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, this compound was tested against various Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL depending on the bacterial strain .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound was conducted using human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through the mitochondrial pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Bromine Atom : Contributes to increased potency against microbial targets.
  • Hydroxy Group : Essential for hydrogen bonding interactions with biological targets.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is explored for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, making it a subject of interest for developing new antibiotics .

Anticancer Properties

Research has suggested that compounds with quinoline structures can inhibit cancer cell proliferation. Preliminary studies on this compound have indicated potential cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism of action .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials.

Fluorescent Materials

Due to its fluorinated structure, this compound can be utilized in creating fluorescent materials. These materials are essential in various applications, including sensors and imaging technologies. The trifluoromethyl group enhances the photophysical properties, making it an attractive candidate for organic light-emitting diodes (OLEDs) .

Polymer Additives

The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve performance characteristics, such as resistance to degradation under heat and UV exposure .

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry revealed that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the quinoline core significantly influence reactivity, solubility, and intermolecular interactions:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound 6-Bromo-4-hydroxy-7-(trifluoromethyl) C₁₃H₉BrF₃NO₃ 364.07 N/A Potential intermediate; hydroxy group enables hydrogen bonding .
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate 4-Chloro-7-(trifluoromethyl) C₁₃H₉ClF₃NO₂ 303.66 N/A Chloro group facilitates nucleophilic substitution; used in pyrazoloquinolinone synthesis.
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate 6-Bromo-4-chloro-7-methoxy C₁₃H₁₁BrClNO₃ 344.59 476194-45-3 Methoxy group increases lipophilicity; chloro enhances reactivity for further derivatization.
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 4-Hydroxy-8-(trifluoromethyl) C₁₃H₁₀F₃NO₃ 285.22 23851-84-5 Trifluoromethyl at position 8 alters electronic distribution vs. position 7.

Key Observations :

  • Hydroxy vs. Chloro/Methoxy : The hydroxy group (target compound) increases acidity (pKa ~8–10) compared to chloro (inert to hydrolysis) or methoxy (electron-donating) groups, impacting solubility and crystallization .
  • Trifluoromethyl Position: Trifluoromethyl at position 7 (target) vs.
Crystallographic and Hydrogen Bonding Patterns
  • The hydroxy group in the target compound enables C–H···O/N interactions, as observed in analogous structures (e.g., ). Such interactions stabilize crystal lattices and may influence bioavailability .
  • In contrast, methoxy or chloro substituents (e.g., ) reduce hydrogen bonding capacity, leading to different packing motifs and melting points .

Preparation Methods

Cascade Knoevenagel and Aza-Wittig Reaction Approach

A prominent method involves a one-pot synthesis leveraging cascade Knoevenagel condensation followed by an aza-Wittig reaction. The process is described as follows:

  • Starting Materials: 2-azidobenzaldehyde (0.50 mmol), a trifluoromethyl-substituted compound (0.55 mmol), triethylamine (Et3N, 0.50 mmol), and triphenylphosphine (Ph3P, 0.6 mmol).
  • Solvent: Acetonitrile (CH3CN), 2.5 mL.
  • Conditions: The reaction mixture is heated at 95 °C for 12 hours.
  • Workup: Completion is monitored by LC-MS. The mixture is concentrated and purified by washing with diethyl ether or flash chromatography.

This method yields Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a white solid with yields reported up to 87% for closely related analogues (e.g., 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate).

Bromination and Trifluoromethylation

  • The bromine atom at the 6-position is introduced typically via electrophilic aromatic substitution using brominating agents on a suitably protected quinoline intermediate.
  • The trifluoromethyl group at the 7-position is incorporated using trifluoromethylated precursors or reagents such as trifluoromethyl iodide or trifluoromethylated benzaldehydes during the early stages of synthesis.

Esterification

  • The carboxylate ester group is formed by esterification of the quinoline-3-carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
  • Alternatively, ethyl ester derivatives can be used as starting materials to avoid post-synthesis esterification.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile (CH3CN) Polar aprotic solvent favors reaction
Temperature 95 °C Optimized for 12 hours
Base Triethylamine (Et3N) Neutralizes acid byproducts
Phosphine reagent Triphenylphosphine (Ph3P) Facilitates aza-Wittig reaction
Reaction time 12 hours Ensures completion of cascade reactions
Purification Flash chromatography or washing with Et2O Yields pure product

Research Findings and Yield Data

  • The cascade Knoevenagel and aza-Wittig reaction approach has been demonstrated to produce this compound analogs with high purity and yields up to 87%.
  • The method is efficient, combining multiple steps in a one-pot synthesis, reducing purification steps, and improving overall yield.
  • LC-MS monitoring ensures reaction completion and product integrity.
  • The reaction tolerates various substituents, allowing for structural modifications on the quinoline core.

Summary Table of Key Synthetic Steps

Step Number Reaction Type Reagents/Conditions Outcome
1 Knoevenagel condensation 2-azidobenzaldehyde, trifluoromethyl precursor, Et3N, CH3CN, 95 °C Formation of intermediate alkene
2 Aza-Wittig reaction Triphenylphosphine, heating at 95 °C Cyclization to quinoline core
3 Bromination Brominating agent (e.g., NBS) on intermediate Introduction of bromine at 6-position
4 Esterification Ethanol, acidic or catalytic conditions Formation of ethyl ester group
5 Purification Flash chromatography or washing with Et2O Isolation of pure target compound

Q & A

Q. What spectroscopic and analytical methods are used to confirm the structure of Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives?

  • Methodological Answer : Structural elucidation typically employs a combination of 1H NMR (to identify proton environments, e.g., aromatic protons and ester groups), 13C NMR (to confirm carbonyl and trifluoromethyl carbons), IR spectroscopy (for functional groups like -OH and C=O), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). For crystalline derivatives, X-ray crystallography (using programs like SHELXL or WinGX) resolves bond lengths, angles, and intermolecular interactions .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : Synthesis often begins with a Gould-Jacobs cyclization of substituted anilines with diethyl ethoxymethylenemalonate, followed by bromination and trifluoromethylation. Key steps include:
  • Cyclization : Formation of the quinoline core under acidic conditions.
  • Functionalization : Bromination at the 6-position using NBS (N-bromosuccinimide) and introduction of the trifluoromethyl group via Ullmann coupling or radical reactions.
  • Esterification : Ethyl ester formation via alcoholysis of intermediate carboxylic acids .

Q. How is the antimicrobial activity of derivatives evaluated?

  • Methodological Answer : Derivatives are screened against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans) using minimum inhibitory concentration (MIC) assays. Protocols include:
  • Broth microdilution : Serial dilution in 96-well plates with growth inhibition measured via optical density.
  • Agar diffusion : Zone of inhibition analysis.
    Positive controls (e.g., ciprofloxacin) and negative controls (DMSO) ensure assay validity .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates to identify thermodynamic and kinetic control pathways. For example:
  • Acylation reactions : Transition state analysis predicts whether O- or N-acylation dominates.
  • Electrophilic substitution : Fukui indices highlight reactive sites (e.g., C-5 vs. C-8 positions).
    Software like Gaussian or ORCA is used, with results validated via HPLC or LCMS to isolate isomers .

Q. How do intermolecular interactions in the crystal structure influence physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals hydrogen bonds (C–H⋯O, C–H⋯N) and π–π stacking (3.7 Å between quinoline and benzene rings) that stabilize the crystal lattice. These interactions:
  • Reduce solubility : Strong packing in polar solvents (e.g., ethanol).
  • Enhance thermal stability : Melting points correlate with hydrogen-bond density.
    Software like Mercury (CCDC) visualizes interactions, while Hirshfeld surface analysis quantifies contact contributions .

Q. What strategies resolve contradictions in reaction outcomes during derivative synthesis?

  • Methodological Answer : Contradictory results (e.g., unexpected by-products) are addressed via:
  • Reaction monitoring : HPLC or TLC tracks intermediate formation.
  • Isolation and characterization : LCMS identifies isomers (e.g., O- vs. N-acylated products).
  • Condition optimization : Adjusting temperature (e.g., 0°C vs. reflux) or catalysts (e.g., DMAP for acylation).
    Case Study: Heating with chloroacetyl chloride produces a 1:1 isomer ratio, while NaOH promotes N-acylation exclusively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.